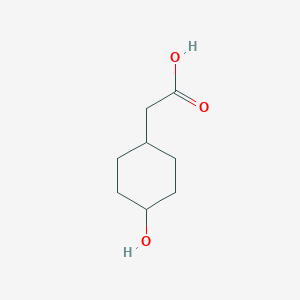

2-(4-Hydroxycyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988271 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68592-23-4, 99799-09-4, 68592-22-3 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stereochemical Guide to 2-(4-Hydroxycyclohexyl)acetic acid

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and characterization of 2-(4-Hydroxycyclohexyl)acetic acid , a critical scaffold in medicinal chemistry.

Executive Summary

2-(4-Hydroxycyclohexyl)acetic acid (CAS: 99799-09-4 for mixture) serves as a versatile saturated carbocyclic scaffold in drug discovery. It functions as a bioisostere for aromatic systems, offering improved solubility and defined spatial orientation of pharmacophores. It is particularly relevant as an intermediate for GPCR modulators (e.g., dopamine D3/D2 receptor partial agonists like Cariprazine analogs) and as a zinc-binding group precursor in Histone Deacetylase (HDAC) inhibitors.

This guide dissects the geometric isomerism (cis vs. trans), conformational dynamics, and rigorous separation protocols required to utilize this molecule effectively in high-affinity ligand design.

Structural Fundamentals & Stereoisomerism

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions. Because the substituents (

Geometric Isomers

The 1,4-disubstitution pattern eliminates chirality in the absolute sense (the molecule possesses a plane of symmetry passing through C1 and C4), making the isomers achiral diastereomers .

-

Trans-Isomer (CAS: 68592-23-4): The substituents are on opposite faces of the average ring plane.

-

Cis-Isomer (CAS: 68592-22-3): The substituents are on the same face of the average ring plane.

Conformational Analysis (Energetics)

The stability of the isomers is dictated by the A-values (conformational free energy) of the substituents:

-

Hydroxyl group (-OH): ~0.87 kcal/mol

-

Carboxymethyl group (

): ~1.7 kcal/mol (estimated > -COOH due to extended chain).

The Trans-Isomer (Thermodynamic Product)

The trans-1,4-disubstituted cyclohexane can adopt a diequatorial (e,e) or diaxial (a,a) conformation.

-

Diequatorial (e,e): Both bulky groups are equatorial. This is the global energy minimum.

-

Diaxial (a,a): Both groups are axial, suffering from severe 1,3-diaxial interactions.

-

Result: The trans-isomer exists almost exclusively in the diequatorial conformation.

The Cis-Isomer (Kinetic/Higher Energy)

The cis-1,4-disubstituted cyclohexane must adopt an axial-equatorial (a,e) conformation.

-

Conformer A:

(Equatorial) / -

Conformer B:

(Axial) / -

Result: Since the carboxymethyl group is bulkier than the hydroxyl group, Conformer A is favored. The equilibrium lies toward placing the larger

group in the equatorial position, forcing the

Visualization: Conformational Energy Landscape

Figure 1: Conformational landscape. The Trans-diequatorial form is the most stable, minimizing steric strain.

Synthesis and Stereocontrol

Synthesis strategies prioritize stereoselectivity to maximize the yield of the thermodynamically stable trans-isomer, which is often the pharmacologically active scaffold.

Primary Route: Catalytic Hydrogenation

The most scalable route involves the hydrogenation of 4-hydroxyphenylacetic acid .

-

Substrate: 4-Hydroxyphenylacetic acid (CAS: 156-38-7).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C). Palladium (Pd/C) is less effective for phenol ring saturation under mild conditions.

-

Conditions: High pressure (50–100 bar H₂), 60–80°C, in Methanol or Acetic Acid.

-

Stereochemical Outcome:

-

Kinetic Control: Yields a mixture of cis and trans (often ~60:40).

-

Thermodynamic Equilibration: Heating the product with a base (e.g., KOH/Ethanol) or Raney Nickel can epimerize the cis isomer to the more stable trans isomer via a ketone intermediate mechanism.

-

Secondary Route: Reduction of Ketones

Reduction of 4-oxocyclohexylacetic acid allows for hydride delivery control.

-

Reagent: L-Selectride (bulky hydride) attacks from the less hindered equatorial face, yielding the cis-isomer (axial alcohol) selectively.

-

Reagent: NaBH₄ (small hydride) yields a mixture favoring the trans-isomer (equatorial alcohol).

Separation Protocol

Due to the distinct shapes (flat trans vs. kinked cis), the isomers have different solubilities.

| Parameter | Trans-Isomer | Cis-Isomer |

| Solubility (EtOAc) | Low (Crystallizes first) | High (Remains in mother liquor) |

| Melting Point | Higher (~148°C+) | Lower |

| Polarity (TLC) | Lower R_f (more polar interaction) | Higher R_f (often) |

Step-by-Step Separation Workflow:

-

Crude Isolation: Filter catalyst from hydrogenation mixture and concentrate solvent.

-

Solvent Selection: Dissolve crude residue in hot Ethyl Acetate (or Acetone/Hexane mix).

-

Crystallization: Cool slowly to 4°C. The trans-isomer precipitates as a white crystalline solid.

-

Filtration: Collect the trans-isomer.

-

Mother Liquor: Concentrate the filtrate to obtain the cis-enriched oil.

Figure 2: Synthesis and purification workflow targeting the trans-isomer.

Analytical Characterization

Distinguishing the isomers requires observing the coupling constants of the methine proton at C4 (the carbon bearing the hydroxyl group).

NMR Spectroscopy (¹H-NMR)

The diagnostic signal is the H4 methine proton .

-

Trans-Isomer (Diequatorial):

-

The H4 proton is axial .

-

It has two large diaxial couplings (

Hz) with the adjacent axial protons at C3 and C5. -

Appearance: A broad triplet of triplets (tt) or a wide multiplet.

-

Width at half-height (

): > 20 Hz.

-

-

Cis-Isomer (Axial-Equatorial):

-

The H4 proton is equatorial (because the bulky OH group is forced axial by the larger acetic acid tail).

-

It has only small equatorial-axial and equatorial-equatorial couplings (

Hz). -

Appearance: A narrow singlet-like multiplet or quintet.

-

Width at half-height (

): < 10 Hz.

-

Data Summary Table

| Feature | Trans-Isomer | Cis-Isomer |

| Configuration | 1,4-Diequatorial | 1-Equatorial, 4-Axial |

| H4 Proton (NMR) | Axial | Equatorial |

| H4 Multiplicity | Broad (tt, | Narrow (bs or pentet) |

| Thermodynamics | More Stable ($ \Delta G \approx 0 $) | Less Stable ($ \Delta G > 0 $) |

| Physical State | Crystalline Solid | Waxy Solid / Oil |

Applications in Drug Development[2]

Scaffold for GPCR Ligands

The trans-1,4-cyclohexylene spacer is a privileged structure in medicinal chemistry, used to separate pharmacophores by a rigid 5–6 Å distance.

-

Example: It mimics the piperazine or cyclohexylamine linker found in Cariprazine (Vraylar), a dopamine D3/D2 receptor partial agonist. The trans-orientation ensures the correct vector alignment of the polar heads.

HDAC Inhibition

2-(4-Hydroxycyclohexyl)acetic acid derivatives act as Histone Deacetylase (HDAC) inhibitors .

-

Mechanism: The carboxylic acid (or its hydroxamic acid derivative) coordinates the Zinc ion (

) in the HDAC catalytic pocket. -

Role of Stereochemistry: The trans-isomer typically fits the narrow hydrophobic channel of the HDAC enzyme more effectively than the cis-isomer, which may sterically clash with the channel walls.

Metabolic Stability

Compared to the aromatic precursor (4-hydroxyphenylacetic acid), the saturated cyclohexyl analog is:

-

Resistant to oxidative metabolism (no aromatic hydroxylation).

-

More soluble (higher

character). -

Non-planar , allowing for better exploration of 3D biological space.

References

-

BenchChem. Trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Properties and Synthesis. (Extrapolated for hydroxy-analog).[1][2][3][4] Link

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-(4-Hydroxycyclohexyl)acetic acid.Link

-

American Elements. 2-(4-Hydroxycyclohexyl)acetic acid Technical Specifications.Link

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for 1,4-cyclohexane stereochemistry).

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxycyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics with significant potential in oncology and beyond. This guide provides a detailed technical overview of 2-(4-Hydroxycyclohexyl)acetic acid, a compound identified as a putative histone deacetylase inhibitor. While specific research on this molecule is nascent, its structural features warrant a thorough examination of its potential biological activities. This document will synthesize the available information, contextualize it within the broader field of HDAC inhibition, and provide practical experimental protocols for its further investigation. Our objective is to equip researchers and drug development professionals with a foundational understanding of this compound and a framework for exploring its therapeutic promise.

Introduction to 2-(4-Hydroxycyclohexyl)acetic acid

2-(4-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane ring. Its chemical structure suggests its potential to interact with biological targets, and it has been classified as a histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs can lead to the hyperacetylation of these proteins, resulting in chromatin relaxation and the altered expression of genes involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1]

The therapeutic potential of HDAC inhibitors is most prominently recognized in the field of oncology, with several inhibitors already approved for the treatment of certain cancers.[2][3] Beyond cancer, HDAC inhibitors are being investigated for a range of other conditions, including neurological disorders and inflammatory diseases. The biological activity of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor positions it as a molecule of interest for further preclinical investigation.

Physicochemical Properties

A summary of the available physicochemical data for 2-(4-Hydroxycyclohexyl)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and for designing in vitro and in vivo studies.

| Property | Value | Source |

| CAS Number | 99799-09-4 | [1] |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 326.4 °C | [1] |

| Appearance | White to light yellow powder/crystal | Tokyo Chemical Industry Co., Ltd. |

| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |

| Solubility | Information not readily available | |

| SMILES | O=C(O)CC1CCC(O)CC1 | [1] |

Postulated Mechanism of Action: Histone Deacetylase Inhibition

Based on its classification, the primary mechanism of action of 2-(4-Hydroxycyclohexyl)acetic acid is presumed to be the inhibition of histone deacetylases. The general structure of an HDAC inhibitor typically comprises three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group.

Caption: General pharmacophore model of a histone deacetylase inhibitor.

For 2-(4-Hydroxycyclohexyl)acetic acid, the carboxylic acid moiety is the most probable zinc-binding group . This functional group can chelate the zinc ion present in the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity. The ethyl group connecting the carboxylic acid to the cyclohexane ring likely serves as the linker . The 4-hydroxycyclohexyl group would function as the cap group , which interacts with the surface of the enzyme and contributes to the inhibitor's potency and selectivity.

The inhibition of HDACs leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This can trigger a variety of downstream cellular effects, as depicted in the following pathway diagram.

Caption: Downstream effects of HDAC inhibition.

Potential Biological Activities and Therapeutic Applications

The classification of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor suggests its potential utility in several therapeutic areas.

Anticancer Activity

HDAC inhibitors are known to exert anticancer effects through various mechanisms, including:

-

Induction of Cell Cycle Arrest: By upregulating the expression of cyclin-dependent kinase inhibitors such as p21, HDAC inhibitors can halt the proliferation of cancer cells.

-

Promotion of Apoptosis: HDAC inhibitors can induce programmed cell death in malignant cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.

-

Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.

Some studies suggest that 2-(4-Hydroxycyclohexyl)acetic acid may have cytotoxic effects and could be explored for potential anti-cancer treatments, although further research is needed to fully understand its mechanisms of action and potential applications.[1]

Role in Hematopoiesis

The process of hematopoiesis, the formation of blood cellular components, is tightly regulated by a complex network of transcription factors and epigenetic modifiers, including HDACs. 2-(4-Hydroxycyclohexyl)acetic acid has been used in research settings to study its effects on hematopoiesis.[1] The precise role of this compound in regulating the differentiation and proliferation of hematopoietic stem and progenitor cells warrants further investigation.

Experimental Protocols

To facilitate the investigation of the biological activity of 2-(4-Hydroxycyclohexyl)acetic acid, the following detailed experimental protocols are provided.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is a standard method to determine the potency of a compound in inhibiting HDAC activity.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC enzyme. Deacetylation of the substrate by the HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

-

2-(4-Hydroxycyclohexyl)acetic acid

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developing enzyme (e.g., Trypsin)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(4-Hydroxycyclohexyl)acetic acid in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Blank wells: Assay buffer only.

-

Negative control wells: Assay buffer, HDAC enzyme, and DMSO.

-

Positive control wells: Assay buffer, HDAC enzyme, and a known HDAC inhibitor (e.g., TSA).

-

Test wells: Assay buffer, HDAC enzyme, and serially diluted 2-(4-Hydroxycyclohexyl)acetic acid.

-

-

Enzyme Reaction: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Add the developing enzyme to all wells.

-

Second Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)

-

Complete cell culture medium

-

2-(4-Hydroxycyclohexyl)acetic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(4-Hydroxycyclohexyl)acetic acid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Synthesis

Conclusion and Future Directions

2-(4-Hydroxycyclohexyl)acetic acid is a compound with a chemical structure that strongly suggests its potential as a histone deacetylase inhibitor. This classification opens up exciting avenues for research into its biological activities, particularly in the context of cancer and hematopoiesis. However, it is crucial to underscore that the currently available data is limited, and rigorous experimental validation is required to substantiate these claims.

Future research should prioritize the following:

-

Comprehensive in vitro profiling: Determine the IC50 values of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of HDAC isoforms to establish its potency and selectivity.

-

Cell-based assays: Evaluate its cytotoxic and anti-proliferative effects on a diverse range of cancer cell lines.

-

Mechanism of action studies: Investigate the downstream effects of the compound on histone acetylation, gene expression, cell cycle progression, and apoptosis in treated cells.

-

In vivo studies: Should in vitro studies yield promising results, preclinical evaluation in animal models of cancer would be the next logical step to assess its efficacy and safety.

-

Pharmacokinetic and toxicological profiling: A thorough investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity is essential for any potential therapeutic development.

References

-

Histone deacetylase (HDAC) inhibitors. YouTube; 2017. Available at: [Link]

-

Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube; 2020. Available at: [Link]

- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.

Sources

Investigational Compound Technical Bulletin: 2-(4-Hydroxycyclohexyl)acetic Acid

For Research and Drug Development Professionals

Preamble: Navigating the Landscape of an Undeclared Asset

In the vast expanse of chemical entities with latent therapeutic promise, 2-(4-Hydroxycyclohexyl)acetic acid emerges as a molecule of interest, primarily through its classification as a putative histone deacetylase (HDAC) inhibitor. This technical guide is designed to provide a comprehensive overview of the current, albeit limited, publicly available information on this compound. It is structured to cater to the discerning eye of researchers, scientists, and drug development professionals, offering not just a collation of facts, but a strategic blueprint for its potential future investigation. We will delve into its known attributes, candidly address the significant gaps in the existing research, and propose a logical framework for its systematic evaluation.

Section 1: Molecular Identity and Physicochemical Characteristics

2-(4-Hydroxycyclohexyl)acetic acid is a cyclohexane derivative with the following key identifiers:

| Property | Value | Source |

| CAS Number | 99799-09-4 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | 2-(4-hydroxycyclohexyl)acetic acid | [1] |

| Boiling Point | 326.4 °C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| Appearance | White to light yellow powder/crystal |

Section 2: The Therapeutic Postulate - Histone Deacetylase Inhibition

The primary therapeutic potential of 2-(4-Hydroxycyclohexyl)acetic acid is predicated on its classification as a histone deacetylase (HDAC) inhibitor.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[4] The inhibition of HDACs can result in the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes.[4] This mechanism is the foundation for the use of several FDA-approved HDAC inhibitors in the treatment of various cancers.

However, it is critical to note that while 2-(4-Hydroxycyclohexyl)acetic acid is classified as an HDAC inhibitor, there is currently no publicly available data specifying which of the 18 known human HDAC isozymes it targets. The selectivity profile of an HDAC inhibitor is a key determinant of its therapeutic efficacy and toxicity.

Potential Application in Oncology

The designation of 2-(4-Hydroxycyclohexyl)acetic acid as an HDAC inhibitor inherently suggests its potential as an anti-cancer agent.[2] Some commercial suppliers also note that the compound may have cytotoxic effects.[2] The therapeutic rationale for using HDAC inhibitors in oncology is well-established, with demonstrated efficacy in inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[4]

Despite these promising indications, there is a conspicuous absence of published in vitro or in vivo studies demonstrating the anti-proliferative or cytotoxic activity of 2-(4-Hydroxycyclohexyl)acetic acid against any specific cancer cell lines.

Investigational Role in Hematopoiesis

Intriguingly, 2-(4-Hydroxycyclohexyl)acetic acid has been utilized in research settings to explore its effects on hematopoiesis, the process of blood cell formation.[2] The regulation of hematopoiesis is a complex process involving a delicate balance of self-renewal, proliferation, and differentiation of hematopoietic stem cells (HSCs).[5] Small molecules that can modulate these processes are of significant interest for various therapeutic applications, including the ex vivo expansion of HSCs for transplantation.[6][7][8]

The specific role and mechanism by which 2-(4-Hydroxycyclohexyl)acetic acid influences hematopoiesis remain to be elucidated from publicly accessible literature.

Section 3: Bridging the Knowledge Gaps - A Roadmap for Future Research

The current understanding of 2-(4-Hydroxycyclohexyl)acetic acid is rudimentary at best. For this compound to transition from a chemical entity to a viable therapeutic candidate, a systematic and rigorous preclinical evaluation is imperative. The following outlines the critical areas of investigation:

-

Mechanism of Action:

-

HDAC Isozyme Profiling: Determining the inhibitory activity (IC₅₀ values) against a full panel of human HDAC isozymes is the foremost priority.

-

Off-Target Effects: Screening against a broad panel of kinases and other relevant enzymes to assess selectivity.

-

Cellular Target Engagement: Confirming target engagement in a cellular context, for instance, by measuring histone acetylation levels.

-

-

Preclinical Efficacy:

-

In Vitro Cytotoxicity: Evaluating the anti-proliferative and cytotoxic effects across a diverse panel of cancer cell lines representing various tumor types.

-

In Vivo Tumor Models: Assessing the anti-tumor efficacy in relevant animal models (e.g., xenograft or syngeneic models).

-

-

Pharmacokinetics and Pharmacodynamics (PK/PD):

-

ADME Properties: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

PK/PD Relationship: Establishing a relationship between the drug concentration in plasma and tissues and the observed pharmacological effect.

-

-

Toxicology and Safety Profile:

-

In Vitro Toxicity: Assessing cytotoxicity in normal, non-cancerous cell lines.

-

In Vivo Toxicology: Conducting acute and chronic toxicity studies in animals to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities.

-

-

Synthesis and Structure-Activity Relationship (SAR):

-

Synthetic Route Optimization: Developing a scalable and efficient synthesis process.

-

Analog Synthesis: Synthesizing and evaluating analogs to establish a clear structure-activity relationship, which can guide the optimization of potency, selectivity, and pharmacokinetic properties.

-

Section 4: Foundational Experimental Protocols for Characterization

To catalyze the investigation of 2-(4-Hydroxycyclohexyl)acetic acid, we present the following detailed, step-by-step methodologies for essential initial experiments.

Protocol: HDAC Isozyme Selectivity Profiling

Objective: To determine the inhibitory potency of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of recombinant human HDAC enzymes.

Methodology:

-

Reagents and Materials:

-

Recombinant human HDAC isozymes (e.g., HDAC1-11).

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

HDAC assay buffer.

-

Trichostatin A (TSA) as a positive control.

-

2-(4-Hydroxycyclohexyl)acetic acid, dissolved in DMSO.

-

384-well black microplates.

-

Plate reader with fluorescence capabilities.

-

-

Procedure:

-

Prepare a serial dilution of 2-(4-Hydroxycyclohexyl)acetic acid in DMSO, followed by a further dilution in HDAC assay buffer.

-

In a 384-well plate, add the diluted compound or control (TSA, DMSO vehicle) to the appropriate wells.

-

Add the specific recombinant HDAC enzyme to each well.

-

Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Read the fluorescence intensity on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: In Vitro Cancer Cell Line Cytotoxicity Assay

Objective: To assess the anti-proliferative and cytotoxic effects of 2-(4-Hydroxycyclohexyl)acetic acid on a panel of human cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., a panel representing different tumor types).

-

Appropriate cell culture medium and supplements.

-

2-(4-Hydroxycyclohexyl)acetic acid, dissolved in DMSO.

-

Doxorubicin as a positive control.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well clear-bottom white microplates.

-

Luminometer.

-

-

Procedure:

-

Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of 2-(4-Hydroxycyclohexyl)acetic acid and doxorubicin in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the diluted compounds or controls (DMSO vehicle).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cell viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Section 5: Concluding Remarks and Forward Outlook

2-(4-Hydroxycyclohexyl)acetic acid represents a chemical entity with a plausible, yet unproven, therapeutic potential as an HDAC inhibitor. The existing data is insufficient to make any definitive claims about its efficacy or safety. This technical bulletin serves as a consolidation of the current knowledge and, more importantly, as a call to action for the research community. The proposed experimental frameworks provide a clear path forward for a thorough investigation of this compound. Should such studies reveal a favorable profile, 2-(4-Hydroxycyclohexyl)acetic acid could emerge as a novel candidate for further drug development, particularly in the realms of oncology and regenerative medicine.

References

A comprehensive list of references will be provided upon the availability of peer-reviewed research articles and patents specifically detailing the synthesis, biological evaluation, and therapeutic applications of 2-(4-Hydroxycyclohexyl)acetic acid. The information presented herein is compiled from publicly accessible chemical supplier databases and general literature on HDAC inhibitors.

Sources

- 1. americanelements.com [americanelements.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-(2-Hydroxycyclohexyl)acetic acid | C8H14O3 | CID 225167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HDAC Targeted Libraries [otavachemicals.com]

- 5. Hematopoiesis: An Evolving Paradigm for Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and clinical advancement of small molecules for ex vivo expansion of hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | Effect of Small Molecule on ex vivo Expansion of Cord Blood Hematopoietic Stem Cells: A Concise Review [frontiersin.org]

The Emerging Potential of 2-(4-Hydroxycyclohexyl)acetic Acid in Neurological Research: A Technical Guide for Drug Discovery Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic strategies. One such promising avenue is the modulation of epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the potential of 2-(4-Hydroxycyclohexyl)acetic acid, a known histone deacetylase inhibitor, in the field of neurological research. While direct studies on this specific compound in neuroscience are nascent, its classification as an HDAC inhibitor provides a strong rationale for its investigation. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the theoretical framework, potential mechanisms of action, and detailed experimental protocols for evaluating 2-(4-Hydroxycyclohexyl)acetic acid as a candidate for neurotherapeutic development.

Introduction: The Epigenetic Frontier in Neurology and the Promise of HDAC Inhibition

The central nervous system (CNS) is governed by a complex interplay of genetic and environmental factors. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as critical players in neuronal function and dysfunction. Histone acetylation, a key epigenetic marker, is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

An imbalance in the activity of these enzymes, often leading to histone hypoacetylation, has been implicated in the pathogenesis of a range of neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2] This hypoacetylation can lead to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby downregulating the expression of genes crucial for neuronal survival, synaptic plasticity, and cognitive function.[3]

HDAC inhibitors have emerged as a promising therapeutic strategy to counteract these detrimental epigenetic changes.[4] By blocking the activity of HDACs, these small molecules can restore histone acetylation to homeostatic levels, leading to a more open chromatin state and the re-expression of neuroprotective genes.[3][4] Preclinical studies with various HDAC inhibitors have demonstrated their potential to mitigate neurodegeneration, reduce neuroinflammation, and improve cognitive and motor functions in animal models of neurological diseases.[5][6][7]

2-(4-Hydroxycyclohexyl)acetic acid is a compound identified as a histone deacetylase inhibitor.[8] While its primary research focus to date has not been within neurology, its fundamental mechanism of action as an HDAC inhibitor provides a compelling rationale for its exploration as a potential neuroprotective agent. This guide will delineate a strategic research and development path for investigating this molecule in the context of neurological disorders.

Physicochemical Properties and Synthesis of 2-(4-Hydroxycyclohexyl)acetic Acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [9] |

| Molecular Weight | 158.20 g/mol | [9] |

| CAS Number | 99799-09-4 | [10] |

| Appearance | White to light yellow powder/crystal | [9] |

| Purity | >98.0% (GC) | [9] |

Table 1: Physicochemical Properties of 2-(4-Hydroxycyclohexyl)acetic acid

The synthesis of 2-(4-Hydroxycyclohexyl)acetic acid can be achieved through various organic synthesis routes. A common approach involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, followed by further chemical modifications.[11][12] The synthesis of related cyclohexyl acetic acid derivatives has also been described in the literature, providing a basis for optimizing the manufacturing process for this specific compound.[13]

Proposed Mechanism of Action in a Neurological Context

Based on its classification as an HDAC inhibitor, the primary proposed mechanism of action for 2-(4-Hydroxycyclohexyl)acetic acid in the CNS is the restoration of histone acetylation. This, in turn, is hypothesized to trigger a cascade of neuroprotective events.

Caption: A phased preclinical development workflow for 2-(4-Hydroxycyclohexyl)acetic acid.

In Vitro Evaluation

The initial phase of research should focus on in vitro models to establish the compound's activity and neuroprotective potential.

4.1.1. HDAC Enzyme Inhibition Assay

-

Objective: To confirm and quantify the inhibitory activity of 2-(4-Hydroxycyclohexyl)acetic acid against a panel of HDAC isoforms.

-

Methodology:

-

Utilize commercially available fluorescent-based HDAC activity assay kits.

-

Prepare a dilution series of 2-(4-Hydroxycyclohexyl)acetic acid.

-

Incubate the compound with recombinant human HDAC enzymes (covering Class I, IIa, IIb, and IV) and a fluorogenic substrate.

-

Measure the fluorescence intensity to determine the rate of deacetylation.

-

Calculate the IC₅₀ values for each HDAC isoform to determine the compound's potency and selectivity.

-

4.1.2. Neuronal Cell Viability and Neuroprotection Assays

-

Objective: To assess the ability of 2-(4-Hydroxycyclohexyl)acetic acid to protect neuronal cells from various stressors.

-

Cell Models:

-

SH-SY5Y neuroblastoma cells (differentiated to a neuronal phenotype).

-

Primary cortical or hippocampal neurons from rodents.

-

Induced pluripotent stem cell (iPSC)-derived neurons from healthy and diseased individuals. [14]* Stressors:

-

Oxidative stress (e.g., H₂O₂).

-

Excitotoxicity (e.g., glutamate).

-

Amyloid-beta (Aβ) oligomers.

-

1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease.

-

-

Methodology:

-

Culture neuronal cells in multi-well plates.

-

Pre-treat cells with varying concentrations of 2-(4-Hydroxycyclohexyl)acetic acid for a specified duration.

-

Expose the cells to the chosen stressor.

-

Assess cell viability using assays such as MTT, LDH release, or live/dead cell staining.

-

Quantify the neuroprotective effect by comparing the viability of compound-treated cells to untreated controls.

-

4.1.3. In Vitro Neuroinflammation Models

-

Objective: To evaluate the anti-inflammatory properties of 2-(4-Hydroxycyclohexyl)acetic acid.

-

Cell Models:

-

BV-2 microglial cells.

-

Primary microglia.

-

Co-cultures of neurons and glia.

-

-

Inflammatory Stimulus: Lipopolysaccharide (LPS).

-

Methodology:

-

Culture glial cells or co-cultures.

-

Treat cells with 2-(4-Hydroxycyclohexyl)acetic acid.

-

Stimulate with LPS to induce an inflammatory response.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or multiplex assays.

-

Assess the expression of inflammatory markers (e.g., iNOS, COX-2) using Western blotting or qPCR.

-

In Vivo Evaluation

Following promising in vitro results, the investigation should progress to in vivo animal models to assess efficacy, pharmacokinetics, and safety. [15] 4.2.1. Pharmacokinetic (PK) and Brain Penetration Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-Hydroxycyclohexyl)acetic acid and its ability to cross the blood-brain barrier (BBB).

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

-

Methodology:

-

Administer a single dose of 2-(4-Hydroxycyclohexyl)acetic acid via intravenous (IV) and oral (PO) routes.

-

Collect blood and brain tissue samples at various time points.

-

Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

-

Determine the brain-to-plasma concentration ratio to assess BBB penetration.

-

4.2.2. Efficacy in Animal Models of Neurodegenerative Diseases

-

Alzheimer's Disease Model:

-

Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD or APP/PS1).

-

Treatment: Chronic administration of 2-(4-Hydroxycyclohexyl)acetic acid.

-

Outcome Measures:

-

Behavioral: Morris water maze, Y-maze, novel object recognition to assess cognitive function.

-

Histopathological: Immunohistochemical analysis of amyloid plaque deposition and neuroinflammation (microgliosis and astrogliosis) in the hippocampus and cortex.

-

Biochemical: Western blot or ELISA for levels of soluble and insoluble Aβ, as well as markers of synaptic integrity (e.g., synaptophysin, PSD-95).

-

-

-

Parkinson's Disease Model:

-

Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) induced models in mice or rats.

-

Treatment: Administration of 2-(4-Hydroxycyclohexyl)acetic acid before, during, or after neurotoxin administration to assess prophylactic and therapeutic effects.

-

Outcome Measures:

-

Behavioral: Rotarod, cylinder test, and open field test to evaluate motor function.

-

Histopathological: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Biochemical: HPLC analysis of dopamine and its metabolites in the striatum.

-

-

Safety and Toxicology

-

Objective: To evaluate the safety profile of 2-(4-Hydroxycyclohexyl)acetic acid.

-

Studies:

-

Acute Toxicity: Single high-dose administration to determine the maximum tolerated dose (MTD).

-

Sub-chronic and Chronic Toxicity: Repeated dosing over several weeks or months to assess long-term safety, including effects on major organs, hematology, and clinical chemistry.

-

Genotoxicity: Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test.

-

Analytical Methodologies

Robust analytical methods are crucial for the accurate quantification of 2-(4-Hydroxycyclohexyl)acetic acid in various matrices.

5.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of the compound based on its interaction with a stationary phase.

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (around 210 nm) is possible due to the carboxyl group, but may lack specificity. [16][17]More specific detection can be achieved by coupling the HPLC to a mass spectrometer.

-

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: Highly sensitive and selective method for quantification, especially in complex biological matrices.

-

Methodology:

-

Develop a multiple reaction monitoring (MRM) method specific to 2-(4-Hydroxycyclohexyl)acetic acid and an appropriate internal standard.

-

Optimize the ionization source parameters (e.g., electrospray ionization - ESI) and collision energies.

-

Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

-

Conclusion and Future Directions

2-(4-Hydroxycyclohexyl)acetic acid, as a known HDAC inhibitor, represents a compelling yet underexplored candidate for neurological drug discovery. The scientific rationale for its investigation is strong, rooted in the established role of epigenetic dysregulation in a multitude of neurodegenerative diseases. This technical guide has outlined a comprehensive, albeit hypothetical, research and development plan to systematically evaluate its potential. The successful execution of these studies, from fundamental in vitro characterization to rigorous in vivo efficacy and safety assessments, will be crucial in determining whether this compound can be translated into a novel therapeutic for patients suffering from these debilitating disorders. Future research should also focus on structure-activity relationship (SAR) studies to potentially optimize the compound's potency, selectivity, and pharmacokinetic properties.

References

-

Histone Deacetylase Inhibitors: A Therapeutic Key in Neurological Disorders? ([Link])

-

Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. ([Link])

-

Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice. ([Link])

-

Histone Deacetylases as Epigenetic Targets for Treating Parkinson's Disease. ([Link])

-

Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson's disease. ([Link])

-

Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury. ([Link])

-

Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. ([Link])

-

2-(4-Hydroxycyclohexyl)acetic acid | CAS 99799-09-4 | AMERICAN ELEMENTS ®. ([Link])

-

Histone Deacetylase Inhibition in Alzheimer's Disease: Molecular Mechanisms, Therapeutic Potential, and Future Perspectives. ([Link])

-

Analytical Methods for Organic Acids. ([Link])

-

[In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. ([Link])

-

Multiple roles of HDAC inhibition in neurodegenerative conditions. ([Link])

-

Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. ([Link])

- Method for synthesizing cyclohexyl acetate

-

Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes. ([Link])

-

Epigenetic Regulation in Ischemic Neuroprotection: The Dual Role of HDACs and HATs in Neuroinflammation and Recovery. ([Link])

-

Screening for cerebroprotective agents using an in vivo model of cerebral reversible depolarization in awake rats. ([Link])

-

Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson's disease. ([Link])

-

Analysis of Organic Acids in Aqueous Samples Application. ([Link])

-

Surprise: HDAC Goes Down, Not Up, in Alzheimer's Disease. ([Link])

-

Advances in current in vitro models on neurodegenerative diseases. ([Link])

-

Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease. ([Link])

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ([Link])

-

Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ([Link])

-

In vitro Models of Neurodegenerative Diseases. ([Link])

-

HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. ([Link])

-

HDAC3 Inhibitors. ([Link])

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. ([Link])

-

Safety Data Sheet: Acetic acid. ([Link])

-

In vitro Disease Models for Screening Services. ([Link])

-

Neuroprotective agents for clinical trials in ALS: A systematic assessment. ([Link])

-

Neuroprotection against neurodegenerative disorders by histone acetyltransferase inhibitors: An overview. ([Link])

-

Production of Cyclohexyl Acetate u sing Batch Reactor and Reactive Chromatography. ([Link])

- Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. ()

-

New insights in animal models of neurotoxicity-induced neurodegeneration. ([Link])

-

Advances in the Development of In Vitro Models of Neurodegenerative Diseases. ([Link])

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. ([Link])

-

Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ([Link])

-

HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson's Disease Pathology in Mice. ([Link])

Sources

- 1. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 2. alzforum.org [alzforum.org]

- 3. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. 2-(4-Hydroxycyclohexyl)acetic Acid | 99799-09-4 | TCI AMERICA [tcichemicals.com]

- 10. americanelements.com [americanelements.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]

- 14. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. shimadzu.com [shimadzu.com]

"2-(4-Hydroxycyclohexyl)acetic acid" molecular weight and formula.

Structural Characterization, Synthetic Pathways, and Pharmacophore Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Hydroxycyclohexyl)acetic acid , a critical saturated alicyclic building block used in the synthesis of next-generation antipsychotics (e.g., Cariprazine analogs) and peptidomimetic scaffolds. Unlike its aromatic precursor (4-hydroxyphenylacetic acid), this molecule introduces stereochemical complexity via cis/trans isomerism on the cyclohexane ring, significantly influencing pharmacokinetics and receptor binding affinity. This document serves as a reference for researchers requiring precise physicochemical data, validated synthetic protocols, and separation strategies for high-purity applications.

Physicochemical Profile

The following data aggregates experimental and computed values essential for stoichiometric calculations and solubility profiling in drug formulation.

| Property | Value | Technical Context |

| IUPAC Name | 2-(4-Hydroxycyclohexyl)acetic acid | Systematic nomenclature |

| Molecular Formula | C₈H₁₄O₃ | Saturated cyclohexane core |

| Molecular Weight | 158.19 g/mol | Monoisotopic mass: 158.0943 Da |

| CAS Registry | 99799-09-4 (Mix) / 17175-06-3 | Generic vs. Stereospecific entries |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Melting Point | 130–133 °C (Isomer dependent) | Trans isomer typically higher MP |

| pKa (Acid) | ~4.76 (Carboxyl) | Comparable to acetic acid |

| logP | 0.7 – 1.2 | Moderate lipophilicity; membrane permeable |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility at neutral pH |

Stereochemical Architecture: The Cis/Trans Criticality

For medicinal chemists, the 1,4-disubstitution pattern of the cyclohexane ring is the defining feature of this molecule. The biological activity of derivatives often hinges on the spatial orientation of the hydroxyl group relative to the acetic acid tail.

-

Thermodynamic Stability: The cyclohexane ring exists predominantly in a chair conformation.

-

Trans-Isomer: Both the bulky acetic acid group and the hydroxyl group can occupy equatorial positions (diequatorial). This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable.

-

Cis-Isomer: One substituent must occupy an axial position while the other is equatorial, creating higher steric strain.

-

-

Implication: Synthetic reductions of the aromatic precursor often yield a kinetic mixture (often cis-rich) that requires equilibration (epimerization) to access the thermodynamically preferred trans-isomer used in most drug scaffolds.

Synthetic Methodology & Protocol

The primary route to 2-(4-Hydroxycyclohexyl)acetic acid involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid . This process is sensitive; incorrect catalyst choice leads to hydrogenolysis (cleavage of the hydroxyl group) rather than ring saturation.

Validated Synthesis Workflow

Reaction: Heterogeneous Catalytic Hydrogenation Precursor: 4-Hydroxyphenylacetic acid (CAS: 156-38-7) Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Note: Palladium (Pd/C) is generally avoided as it promotes hydrogenolysis of benzylic-like C-O bonds.

Step-by-Step Protocol:

-

Solvation: Dissolve 4-hydroxyphenylacetic acid (10 mmol) in Methanol or Acetic Acid. Water may be added to improve solubility of the salt form if using basic conditions.

-

Catalyst Loading: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate) under an inert Argon atmosphere.

-

Hydrogenation: Pressurize the autoclave to 50–100 bar (700–1450 psi) H₂ .

-

Critical Parameter: Maintain temperature at 50–60°C. Higher temperatures increase the risk of decarboxylation or deoxygenation.

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Isomer Management: The crude product is a diastereomeric mixture (cis:trans ratio varies ~40:60 to 60:40 depending on solvent).

Isomer Separation Strategy

To isolate the pure trans-isomer (often the pharmacophore requirement), a recrystallization or chemical equilibration step is required.

-

Equilibration: Refluxing the mixture in mild base (KOH/EtOH) allows the cis-isomer to convert to the lower-energy trans-isomer via the enolate intermediate (if the stereocenter is alpha to carbonyl) or via reversible redox mechanisms if using specific catalysts. Note: For this specific hydroxy-acid, separation via crystallization is standard.[1]

-

Crystallization: The trans-isomer typically exhibits lower solubility in non-polar solvents (e.g., Hexane/Ethyl Acetate mix) due to better crystal packing efficiency.

Process Visualization

The following diagram outlines the logic flow for synthesis and purification.

Figure 1: Synthetic workflow for the reduction of aromatic precursor to 2-(4-Hydroxycyclohexyl)acetic acid, highlighting the divergence in purification based on stereochemical requirements.

Analytical Characterization

Verifying the identity and purity of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 4.4 ppm (d, 1H): Hydroxyl proton (-OH ).

-

δ 3.4 ppm (m, 1H): Methine proton at C4 (geminal to -OH). Diagnostic: The splitting pattern and coupling constants (

) distinguish isomers. Axial protons (in trans-isomer) show large diaxial coupling ( -

δ 2.1 ppm (d, 2H): Methylene protons alpha to carboxyl (-CH ₂-COOH).

-

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-).

-

Observed Mass: [M-H]⁻ = 157.09 m/z.

-

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.

Applications in Drug Discovery

The 2-(4-Hydroxycyclohexyl)acetic acid scaffold is a versatile "linker" and pharmacophore modulator.

-

Peptidomimetics: It serves as a gamma-amino acid mimic (when the hydroxyl is converted to an amine) or a rigid spacer that restricts conformational freedom compared to linear alkyl chains.

-

Cariprazine Analogs: The trans-1,4-cyclohexane motif is structurally homologous to the linker found in Cariprazine (Vraylar), a D3/D2 receptor partial agonist used for schizophrenia. The hydroxy-acid derivative allows for ester or amide coupling to varying "head" groups to tune receptor selectivity.

-

Solubility Enhancement: Replacing a phenyl ring with a 4-hydroxycyclohexyl ring typically lowers logP and increases aqueous solubility, a common strategy in "Scaffold Hopping" to improve the ADME profile of lead compounds.

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20848973, 2-(4-Hydroxycyclohexyl)acetate. Retrieved from [Link]

-

Agócs, G., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports. Retrieved from [Link]

- Nishimura, S. (2001).Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for Rh/Al2O3 phenol reduction protocols).

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Hydroxycyclohexyl)acetic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4-Hydroxycyclohexyl)acetic acid, specifically its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it offers a strategic framework for characterization, grounded in established scientific principles and practical experimental workflows. While publicly available data on this specific molecule is limited, this guide synthesizes information from analogous structures and predictive tools to provide a robust starting point for your investigations.

Introduction: Understanding the Molecule

2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4) is a bifunctional organic molecule with a molecular formula of C8H14O3 and a molecular weight of approximately 158.2 g/mol .[1] Its structure, featuring a saturated cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of two chiral centers (at C1 and C4 of the cyclohexane ring) means the molecule exists as a mixture of cis and trans diastereomers, a critical consideration for any physicochemical characterization.[2]

Predicted Physicochemical Properties: A Starting Point for Investigation

In the absence of extensive experimental data, computational predictions provide a valuable initial assessment of a molecule's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

Predicted Acidity (pKa)

The carboxylic acid group is the primary acidic center in 2-(4-Hydroxycyclohexyl)acetic acid. Computational models predict a pKa of approximately 4.72 for this functional group. This value is crucial for understanding and predicting the molecule's solubility in aqueous media at varying pH levels. At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate anion.

| Property | Predicted Value |

| pKa | ~4.72 |

Isomeric Considerations

The cis and trans isomers of 2-(4-Hydroxycyclohexyl)acetic acid arise from the relative orientations of the hydroxyl and acetic acid groups on the cyclohexane ring. These geometric differences can lead to variations in their physical properties, including melting point, solubility, and chromatographic retention times. The cis isomer, with both substituents potentially in equatorial positions in the chair conformation, may exhibit different crystal packing and solvation characteristics compared to the trans isomer.[3]

Solubility Profile: A Guide to Experimental Determination

A comprehensive understanding of a compound's solubility is fundamental to its development and application. This section outlines a systematic approach to determining the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Theoretical Framework

The solubility of 2-(4-Hydroxycyclohexyl)acetic acid is governed by several factors:

-

pH: As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent.

-

Solvent Polarity: The presence of both a polar hydroxyl group and a carboxylic acid, along with a nonpolar cyclohexane ring, suggests that its solubility will vary significantly across solvents of different polarities.

-

Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.

-

Isomeric Form: The cis and trans isomers may have different solubilities due to differences in their crystal lattice energies.

Experimental Workflow for Solubility Determination

The following workflow provides a robust methodology for characterizing the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Caption: A generalized workflow for determining the solubility of 2-(4-Hydroxycyclohexyl)acetic acid.

Detailed Experimental Protocols

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination

-

Preparation of Saturated Solutions: Add an excess of 2-(4-Hydroxycyclohexyl)acetic acid to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

-

Serial Dilution: Add small volumes of the stock solution to an aqueous buffer at the desired pH.

-

Precipitation Monitoring: Monitor the solution for the formation of a precipitate over time using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Analytical Method for Quantification

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying 2-(4-Hydroxycyclohexyl)acetic acid in solubility samples.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for non-chromophoric carboxylic acids.

-

Isomer Separation: This method may also be optimized to separate the cis and trans isomers, allowing for the determination of their individual solubilities.[3]

Stability Profile: Unveiling Degradation Pathways

Assessing the chemical stability of a molecule is critical for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are an essential tool in this evaluation.[4][5][6]

Predicted Degradation Pathways

Based on the functional groups present in 2-(4-Hydroxycyclohexyl)acetic acid, several degradation pathways can be anticipated:

-

Oxidation: The secondary alcohol on the cyclohexane ring is susceptible to oxidation to form the corresponding ketone.[7][8] Strong oxidizing agents can potentially lead to ring-opening of the cyclohexane moiety.[9]

-

Dehydration: Under acidic conditions and elevated temperatures, the secondary alcohol could undergo dehydration to form an alkene.[10]

-

Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can form an ester.

-

Decarboxylation: While generally stable, some carboxylic acids can undergo decarboxylation under harsh thermal stress.

Caption: Potential degradation pathways of 2-(4-Hydroxycyclohexyl)acetic acid under stress conditions.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted to identify potential degradation products and develop a stability-indicating analytical method.

Protocol 3: Forced Degradation Study

-

Stress Conditions: Expose solutions of 2-(4-Hydroxycyclohexyl)acetic acid to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Development of a Stability-Indicating Analytical Method

The HPLC method described in section 3.4 should be validated to ensure it is stability-indicating. This involves demonstrating that the peaks corresponding to the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Summary and Future Directions

Key recommendations for future work include:

-

Experimental determination of the pKa.

-

Comprehensive solubility profiling in various solvents and at different pH values and temperatures.

-

Separation and characterization of the cis and trans isomers to understand their individual physicochemical properties.

-

Execution of a thorough forced degradation study to identify degradation products and establish degradation pathways.

-

Development and validation of a stability-indicating analytical method.

By following the methodologies outlined in this guide, researchers can systematically build a comprehensive understanding of the physicochemical properties of 2-(4-Hydroxycyclohexyl)acetic acid, enabling its effective use in drug development and other scientific applications.

References

-

Chemistry Stack Exchange. (2016, April 1). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. Retrieved from [Link]

-

Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

PubMed. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from [Link]

-

ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

YouTube. (2015, April 5). Determining cis/trans on cyclohexanes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Separation of cis/trans isomers of 1,4-disubstituted cyclohexanes and of Z/E-monounsaturated fatty acid methyl esters by gas—liquid chromatography on novel liquid crystal phases. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Reddit. (2014, August 1). Cyclohexane degradation?. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

-

ECETOC. (n.d.). pKa. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

American Elements. (n.d.). 2-(4-Hydroxycyclohexyl)acetic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. materiellabo.com [materiellabo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Safety, Handling, and Application of 2-(4-Hydroxycyclohexyl)acetic Acid

Executive Summary & Chemical Profile

2-(4-Hydroxycyclohexyl)acetic acid (CAS: 99799-09-4) is a critical bifunctional building block used primarily in the synthesis of GPCR ligands (such as dopamine D3/D2 partial agonists like Cariprazine) and histone deacetylase (HDAC) inhibitors.

Its utility lies in its 1,4-disubstituted cyclohexane geometry, which allows for precise stereochemical positioning of pharmacophores. However, this same geometry introduces specific handling challenges regarding stereoisomer separation (cis vs. trans) and potential intramolecular reactivity.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 2-(4-Hydroxycyclohexyl)acetic acid |